molecular formula C14H18BClO2 B13410520 2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13410520
M. Wt: 264.56 g/mol
InChI Key: QNZROHMXCPWVRH-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C₁₄H₁₈BClO₂ . This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring and a chlorophenyl group attached via an ethenyl linkage. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, particularly in the field of organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . Additionally, it has applications in medicinal chemistry for the development of pharmaceutical compounds and in materials science for the creation of advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids. These compounds share the boron-containing functional group but differ in their substituents and overall structure. For example, compounds like phenylboronic acid and pinacolborane are commonly used in similar types of reactions but may offer different reactivity and selectivity profiles .

Properties

Molecular Formula

C14H18BClO2

Molecular Weight

264.56 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BClO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3

InChI Key

QNZROHMXCPWVRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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